Undecanoic Acid

Catalog No.
S546391
CAS No.
112-37-8
M.F
C11H22O2
M. Wt
186.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Undecanoic Acid

CAS Number

112-37-8

Product Name

Undecanoic Acid

IUPAC Name

undecanoic acid

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

InChI

InChI=1S/C11H22O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h2-10H2,1H3,(H,12,13)

InChI Key

ZDPHROOEEOARMN-UHFFFAOYSA-N

SMILES

Array

solubility

0.0522 mg/mL
Insoluble in water; very soluble in alcohol, chloroform, acetone

Synonyms

Undecanoate; NSC 7885; NSC-7885; NSC7885

Canonical SMILES

CCCCCCCCCCC(=O)O

The exact mass of the compound Undecanoic acid is 186.162 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.80e-04 m0.0522 mg/ml at 30 °c0.0522 mg/mlinsoluble in water; very soluble in alcohol, chloroform, acetone. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7885. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Supplementary Records. It belongs to the ontological category of medium-chain fatty acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Straight chain fatty acids [FA0101]. However, this does not mean our product can be used or applied in the same or a similar way.

Undecanoic acid (CAS 112-37-8) is an 11-carbon straight-chain saturated fatty acid (odd-chain fatty acid, OCSFA) with a melting point of approximately 28–31 °C . In industrial and laboratory procurement, it is primarily valued for its unique odd-chain structure, which provides distinct physicochemical and biological properties compared to its abundant even-chain homologs, decanoic (C10) and dodecanoic (C12) acids. Its specific lipophilicity and lack of natural biological background make it a critical raw material for analytical internal standards, pharmaceutical esterification, and the synthesis of specialized lipopeptides and phase change materials [REFS-1, REFS-2].

Substituting undecanoic acid with cheaper, more common even-chain fatty acids like decanoic or lauric acid fundamentally compromises application-specific performance. In analytical chemistry, using an even-chain fatty acid as an internal standard leads to chromatographic peak overlap with endogenous lipids, destroying quantitative accuracy [1]. In pharmaceutical synthesis, substituting with a C10 or C12 acid alters the partition coefficient (logP) of the resulting API ester, drastically shifting the release kinetics and elimination half-life of depot injectables [2]. Furthermore, in peptide lipidation, chain length dictates the delicate balance between membrane insertion and aqueous solubility; deviating by even one or two carbons can lead to excessive aggregation or insufficient antimicrobial potency [3].

Baseline Resolution in Chromatographic Workflows

In quantitative lipidomics and biodiesel FAME analysis, undecanoic acid (C11:0) is utilized as an internal standard because odd-chain fatty acids are virtually absent in natural biological matrices [1]. Compared to even-chain homologs like decanoic acid (C10:0) or dodecanoic acid (C12:0) which are naturally abundant and co-elute with sample analytes, undecanoic acid ensures zero baseline interference, enabling highly accurate recovery rates (e.g., 98.28%–101.85% in FAME assays) [2].

Evidence DimensionNatural matrix background interference
Target Compound DataUndecanoic acid (C11:0): Negligible endogenous background
Comparator Or BaselineDecanoic acid (C10:0) / Dodecanoic acid (C12:0): High endogenous background
Quantified DifferenceEnables >99% baseline resolution and accurate recovery without peak overlap
ConditionsGC-FID/GC-MS analysis of biological or biodiesel lipid extracts

Essential for analytical laboratories procuring internal standards to guarantee quantitative accuracy and avoid false positives in fatty acid profiling.

Pharmacokinetic Extension in Depot Formulations

As a precursor for steroidal esterification, undecanoic acid significantly extends the elimination half-life of APIs compared to shorter-chain aliphatic acids. When conjugated to testosterone, the resulting testosterone undecanoate achieves an elimination half-life of 20–34 days, whereas the decanoate (C10) ester yields 8–15 days, and the enanthate (C7) ester yields 4.5–7 days [1]. This is driven by the precise lipophilicity imparted by the 11-carbon chain, which slows release from intramuscular oil depots[2].

Evidence DimensionAPI elimination half-life (Testosterone ester derivative)
Target Compound DataUndecanoate ester: 20–34 days
Comparator Or BaselineDecanoate ester (C10): 8–15 days
Quantified Difference2.2x to 2.5x extension in elimination half-life
ConditionsIntramuscular depot injection pharmacokinetics

Procuring undecanoic acid rather than shorter-chain homologs allows pharmaceutical manufacturers to formulate ultra-long-acting injectables that drastically reduce patient dosing frequency.

Hydrophobicity Tuning for Antimicrobial Peptides

Conjugating antimicrobial peptides with fatty acids modulates their membrane insertion capabilities. Undecanoic acid (C11) provides an optimal hydrophobic balance, avoiding the excessive aggregation seen with longer chains. In magainin 2 analogues, C11 conjugation lowered the minimum inhibitory concentration (MIC) against C. neoformans to 3.1 µM, outperforming shorter heptanoic acid (C7) conjugates which showed only modest improvements, and palmitic acid (C16) conjugates which were less effective against C. albicans and A. fumigatus [1].

Evidence DimensionMinimum Inhibitory Concentration (MIC) against C. neoformans
Target Compound DataUndecanoic acid (C11) conjugate: 3.1 µM
Comparator Or BaselineUnmodified peptide: 25 µM; Palmitic acid (C16) conjugate: Inferior broad-spectrum efficacy
Quantified Difference8-fold reduction in MIC compared to baseline, with superior broad-spectrum solubility vs. C16
ConditionsIn vitro antifungal assay using magainin 2 lipopeptide analogues

Critical for peptide developers needing a specific aliphatic chain length to maximize membrane disruption without sacrificing aqueous solubility.

Analytical Lipidomics and FAME Profiling

Selected as the premier internal standard for GC-FID and GC-MS workflows because its odd-chain structure ensures it does not co-elute with endogenous even-chain fatty acids in biological or biodiesel samples .

Long-Acting Pharmaceutical Depot Synthesis

Utilized as an esterification precursor for APIs (e.g., testosterone undecanoate) where the precise C11 chain length is required to achieve a 20+ day half-life, minimizing injection frequency for hormone replacement therapies [1].

Lipopeptide Drug Development

Chosen for N-terminal conjugation to antimicrobial peptides to optimize the hydrophobic moment, enhancing membrane disruption against fungal pathogens while avoiding the insolubility associated with longer chains like palmitic acid[2].

Eutectic Phase Change Materials (PCMs)

Procured for blending into binary or ternary eutectic mixtures where its specific melting point (~28 °C) and latent heat of fusion are required to tune thermal energy storage systems for low-temperature building or electronic cooling applications [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Undecanoic acid is a white crystalline solid. Insoluble in water. Specific gravity 0.85. Hence floats on water.
Other Solid
White solid; mp= 28.5 deg C; [CHRIS] Colorless solidified mass or fragments; mp = 28-31 deg C; [Sigma-Aldrich MSDS]
Solid
colourless crystals/ faint fatty, aldehydic odou

XLogP3

3.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

186.161979940 Da

Monoisotopic Mass

186.161979940 Da

Boiling Point

442.2 °F at 160 mmHg (USCG, 1999)

Flash Point

greater than 230 °F (USCG, 1999)

Heavy Atom Count

13

Density

0.891 (USCG, 1999) - Less dense than water; will float
0.9948 (20°/20°)

LogP

4.42 (LogP)
4.42

Appearance

Solid powder

Melting Point

83.3 °F (USCG, 1999)
28.6 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

138ON3IIQG

GHS Hazard Statements

Aggregated GHS information provided by 196 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 196 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 195 of 196 companies with hazard statement code(s):;
H314 (15.9%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (84.1%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (15.9%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (70.77%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (69.23%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.00 mmHg

Pictograms

Irritant

Corrosive;Irritant

Other CAS

112-37-8

Wikipedia

Undecylic_acid

Use Classification

Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Emulsifying; Cleansing; Antiseborrhoeic

General Manufacturing Information

Food, beverage, and tobacco product manufacturing
All Other Basic Organic Chemical Manufacturing
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Undecanoic acid: ACTIVE

Dates

Last modified: 08-15-2023

Undecanoic Acid, Lauric Acid, and N-Tridecanoic Acid Inhibit

Xing Jin, Jiacheng Zhou, Gabriella Richey, Mengya Wang, Sung Min Choi Hong, Seok Hoon Hong
PMID: 33046677   DOI: 10.4014/jmb.2008.08027

Abstract

Persister cell formation and biofilms of pathogens are extensively involved in the development of chronic infectious diseases. Eradicating persister cells is challenging, owing to their tolerance to conventional antibiotics, which cannot kill cells in a metabolically dormant state. A high frequency of persisters in biofilms makes inactivating biofilm cells more difficult, because the biofilm matrix inhibits antibiotic penetration. Fatty acids may be promising candidates as antipersister or antibiofilm agents, because some fatty acids exhibit antimicrobial effects. We previously reported that fatty acid ethyl esters effectively inhibit
persister formation by regulating an antitoxin. In this study, we screened a fatty acid library consisting of 65 different fatty acid molecules for altered persister formation. We found that undecanoic acid, lauric acid, and N-tridecanoic acid inhibited
BW25113 persister cell formation by 25-, 58-, and 44-fold, respectively. Similarly, these fatty acids repressed persisters of enterohemorrhagic
EDL933. These fatty acids were all medium-chain saturated forms. Furthermore, the fatty acids repressed Enterohemorrhagic
(EHEC) biofilm formation (for example, by 8-fold for lauric acid) without having antimicrobial activity. This study demonstrates that medium-chain saturated fatty acids can serve as antipersister and antibiofilm agents that may be applied to treat bacterial infections.


Biting deterrency of undecanoic acid and dodecanoic acid ester analogs against Aedes aegypti

Charles L Cantrell, Mohamed A Zaki, Amber Reichley, Matt Sink, Seong J Kim, Abbas Ali
PMID: 32648638   DOI: 10.1002/ps.5994

Abstract

Mosquitoes remain one of the most significant threats to the health of humans throughout the world. This study was designed to evaluate the biting deterrent effects of a series of ester analogs of undecanoic acid (C:11:0) and dodecanoic acid (C:12:0) against Aedes aegypti (L), (Diptera: Culicidae), the yellow fever mosquito, using Klun and Debboun (K&D) and Ali and Khan (A&K) bioassay systems.
In the K&D bioassays, C:11:0 esters methyl undecanoate, propyl undecanoate, butyl undecanoate, and pentyl undecanoate, and the C:12:0 esters methyl dodecanoate, ethyl dodecanoate, propyl dodecanoate, octyl dodecanoate, and dodecyl dodecanoate were most active. All of these esters were as effective as N,N-diethyl-m-toluamide (DEET) and as effective as the parent acids undecanoic acid and dodecanoic acid with biting deterrence index values ranging from 0.80 to 0.99. In the in vitro A&K bioassay undecanoic acid with a minimum effective dose (MED) of 3.125 μg cm
was the most active compound and showed higher activity than DEET (MED of 25 μg cm
). The most active synthetic analog was butyl undecanoate with a MED of 12.5 μg cm
. The next most active analogs are the methyl ester analogs methyl undecanoate and methyl dodecanoate, both with MED values of 25 μg cm
.
Fatty acid synthetic esters and structural analogs are a promising source of new mosquito repelling compounds and should be investigated further. Published 2020. This article is a U.S. Government work and is in the public domain in the USA.


Construction of an engineered biocatalyst system for the production of medium-chain α,ω-dicarboxylic acids from medium-chain ω-hydroxycarboxylic acids

Tae-Hun Kim, Su-Hwan Kang, Jin-Byung Park, Deok-Kun Oh
PMID: 32436987   DOI: 10.1002/bit.27433

Abstract

Medium-chain α,ω-dicarboxylic acids produced from renewable long-chain fatty acids are valuable as precursors in the chemical industry. However, they are difficult to produce biologically at high concentrations. Although improved biocatalyst systems consisting of engineering of Baeyer-Villiger monooxygenases are used in the production of ω-hydroxycarboxylic acids from long-chain fatty acids, the engineering of biocatalysts involved in the production of α,ω-dicarboxylic acids from ω-hydroxycarboxylic acids has been rarely attempted. Here, we used highly active bacterial enzymes, Micrococcus luteus alcohol dehydrogenase and Archangium violaceum aldehyde dehydrogenase, for the efficient production of α,ω-dicarboxylic acids from ω-hydroxycarboxylic acids and constructed a biocatalyst with cofactor regeneration system by introducing NAD(P)H flavin oxidoreductase as the NAD(P)H oxidase. The inhibition of the biocatalyst by hydrophobic substrates was attenuated by engineering a biocatalyst system with an adsorbent resin, which allowed us to obtain 196 mM decanedioic, 145 mM undecanedioic, and 114 mM dodecanedioic acid from 200 mM of C10, C11, and C12 hydroxyl saturated carboxylic acids, respectively, and 141 mM undecanedioic acid from 150 mM C11 unsaturated carboxylic acids, with molar conversions of 98%, 97%, 95%, and 94%, respectively. The concentration of undecanedioic acid obtained was approximately 40-fold higher than that in the previously highest results. Our results from this study can be applied for the industrial production of medium-chain α,ω-dicarboxylic acids from renewable long-chain fatty acids.


Benzopyran Derivatives and an Aliphatic Compound from a Mangrove Endophytic Fungus Penicillium citrinum QJF-22

Wencong Yang, Yan Chen, Runlin Cai, Ge Zou, Bo Wang, Zhigang She
PMID: 32267070   DOI: 10.1002/cbdv.202000192

Abstract

Two new benzopyran derivatives, (2R,4S)-5-methoxy-2-methyl-3,4-dihydro-2H-1-benzopyran-4-ol and (2S,4R,2'S,4'R)-4,4'-oxybis(5-methoxy-2-methyl-3,4-dihydro-2H-1-benzopyran), and a new aliphatic compound, (3E,5Z,8S,10E)-8-hydroxytrideca-3,5,10,12-tetraen-2-one, together with three known benzopyran derivatives, were obtained from a mangrove endophytic fungus Penicillium citrinum QJF-22 collected in Hainan island. Their structures were determined by analysis of spectroscopic data and the relative configuration of (2R,4S)-5-methoxy-2-methyl-3,4-dihydro-2H-1-benzopyran-4-ol was also confirmed by single-crystal X-ray diffraction. The absolute configurations of four compounds were established by comparison of ECD spectra to calculations. The configuration of (3E,5Z,8S,10E)-8-hydroxytrideca-3,5,10,12-tetraen-2-one was confirmed by comparison of optical value to the similar compound. The configurations of the compounds (2S,4S)-5-methoxy-2-methyl-3,4-dihydro-2H-1-benzopyran-4-ol and (2R,4R)-5-methoxy-2-methyl-3,4-dihydro-2H-1-benzopyran-4-ol were first determined. (3R,4S)-3,4,8-Trihydroxy-3,4-dihydronaphthalen-1(2H)-one exhibited moderate inhibitory effects on LPS-induced NO production in RAW264.7 cells with IC
of 44.7 μM, and without cytotoxicity to RAW264.7 cells within 50 μM.


Multiple injection mode with or without repeated sample injections: Strategies to enhance productivity in countercurrent chromatography

Marco Müller, Katharina Wasmer, Walter Vetter
PMID: 29748089   DOI: 10.1016/j.chroma.2018.04.069

Abstract

Countercurrent chromatography (CCC) is an all liquid based separation technique typically used for the isolation and purification of natural compounds. The simplicity of the method makes it easy to scale up CCC separations from analytical to preparative and even industrial scale. However, scale-up of CCC separations requires two different instruments with varying coil dimensions. Here we developed two variants of the CCC multiple injection mode as an alternative to increase the throughput and enhance productivity of a CCC separation when using only one instrument. The concept is based on the parallel injection of samples at different points in the CCC column system and the simultaneous separation using one pump only. The wiring of the CCC setup was modified by the insertion of a 6-port selection valve, multiple T-pieces and sample loops. Furthermore, the introduction of storage sample loops enabled the CCC system to be used with repeated injection cycles. Setup and advantages of both multiple injection modes were shown by the isolation of the furan fatty acid 11-(3,4-dimethyl-5-pentylfuran-2-yl)-undecanoic acid (11D5-EE) from an ethyl ester oil rich in 4,7,10,13,16,19-docosahexaenoic acid (DHA-EE). 11D5-EE was enriched in one step from 1.9% to 99% purity. The solvent consumption per isolated amount of analyte could be reduced by ∼40% compared to increased throughput CCC and by ∼5% in the repeated multiple injection mode which also facilitated the isolation of the major compound (DHA-EE) in the sample.


Biochemical Properties of Tyrosinase from

Hanaa Salah Maamoun, Gamal H Rabie, Ibrahim Shaker, Bothaina A Alaidaroos, Ashraf S A El-Sayed
PMID: 33804376   DOI: 10.3390/molecules26051309

Abstract

Tyrosinase is a copper-containing monooxygenase catalyzing the
-hydroxylation of tyrosine to 3,4-dihydroxyphenylalanine then to dopaquinone that is profoundly involved in melanin synthesis in eukaryotes. Overactivation of tyrosinase is correlated with hyperpigmentation that is metabolically correlated with severe pathological disorders, so, inhibition of this enzyme is the most effective approach in controlling the overproduction of melanin and its hazardous effects. Thus, searching for a powerful, selective inhibitor of human tyrosinase to limit the hyper-synthesis of melanin is a challenge. Unlike the difficulty of overexpression of human tyrosinase, using fungal tyrosinase as a model enzyme to the human one to evaluate the mechanistics of enzyme inhibition in response to various compounds is the most feasible strategy. Thus, the purification of highly catalytic-efficient fungal tyrosinase, exploring a novel inhibitor, and evaluating the mechanistics of enzyme inhibition are the main objectives of this work.
and
were reported as the most potential tyrosinase producers. The biochemical properties suggest that this enzyme displays a higher structural and catalytic proximity to human tyrosinase. Upon nutritional bioprocessing by Plackett-Burman design, the yield of tyrosinase was increased by about 7.5-folds, compared to the control. The purified tyrosinase was strongly inhibited by kojic acid and
DCM extracts with IC
values of 15.1 and 12.6 µg/mL, respectively. From the spectroscopic analysis, the main anti-tyrosinase compounds of
extract was resolved, and verified as undecanoic acid. Further studies are ongoing to unravel the in vivo effect and cytotoxicity of this compound in fungi and human, that could be a novel drug to various diseases associated with hyperpigmentation by melanin.


Reassessing the Use of Undecanoic Acid as a Therapeutic Strategy for Treating Fungal Infections

Antonio Rossi, Maíra P Martins, Tamires A Bitencourt, Nalu T A Peres, Carlos H L Rocha, Flaviane M G Rocha, João Neves-da-Rocha, Marcos E R Lopes, Pablo R Sanches, Júlio C Bortolossi, Nilce M Martinez-Rossi
PMID: 33835367   DOI: 10.1007/s11046-021-00550-4

Abstract

Treating fungal infections is challenging and frequently requires long-term courses of antifungal drugs. Considering the limited number of existing antifungal drugs, it is crucial to evaluate the possibility of repositioning drugs with antifungal properties and to revisit older antifungals for applications in combined therapy, which could widen the range of therapeutic possibilities. Undecanoic acid is a saturated medium-chain fatty acid with known antifungal effects; however, its antifungal properties have not been extensively explored. Recent advances indicate that the toxic effect of undecanoic acid involves modulation of fungal metabolism through its effects on the expression of fungal genes that are critical for virulence. Additionally, undecanoic acid is suitable for chemical modification and might be useful in synergic therapies. This review highlights the use of undecanoic acid in antifungal treatments, reinforcing its known activity against dermatophytes. Specifically, in Trichophyton rubrum, against which the activity of undecanoic acid has been most widely studied, undecanoic acid elicits profound effects on pivotal processes in the cell wall, membrane assembly, lipid metabolism, pathogenesis, and even mRNA processing. Considering the known antifungal activities and associated mechanisms of undecanoic acid, its potential use in combination therapy, and the ability to modify the parent compound structure, undecanoic acid shows promise as a novel therapeutic against fungal infections.


Susceptibility to Medium-Chain Fatty Acids Is Associated with Trisomy of Chromosome 7 in

Qinxi Ma, Mihaela Ola, Elise Iracane, Geraldine Butler
PMID: 31243082   DOI: 10.1128/mSphere.00402-19

Abstract

Fatty acids have known antifungal effects and are used in over-the-counter topical treatments. Screening of a collection of gene knockouts in
revealed that one strain, carrying a deletion of the transcription factor
, is very susceptible to the medium-chain fatty acid undecanoic acid. However, reintroducing
does not restore resistance, and editing
in a different background does not introduce sensitivity. Whole-genome sequencing revealed that the
strain has an extra copy of chromosomes 5 and 7. Reversion to resistance to undecanoic acid was induced by growing the sensitive strain in yeast extract-peptone-dextrose with 60 μg/ml undecanoic acid for up to 9 days. Nine isolates that regained some resistance to undecanoic acid lost one copy of chromosome 7. The copy number of chromosome 5 does not appear to affect resistance to fatty acids. Moreover, the sensitivity may be related to having two copies of haplotype B of chromosome 7. In addition, we find that
strain SN152, used to delete
and many other genes, has undergone a major loss of heterozygosity event on chromosome 2 and a smaller one on chromosome 3.
Aneuploidy (changes in chromosome number) and loss of heterozygosity (LOH) occur frequently in the human-pathogenic yeast
and are associated with adaptation to stress and to antifungal drugs. Aneuploidy and LOH can also be induced during laboratory manipulations, such as during genetic transformation. We find that
strain SN152, commonly used to generate gene deletions, has undergone a major LOH event on chromosome 2. One deletion strain generated in this background has acquired extra copies of chromosomes 5 and 7. We find that trisomy (three copies) of chromosome 7 is associated with sensitivity to fatty acids.


Transcriptome-wide survey of gene expression changes and alternative splicing in Trichophyton rubrum in response to undecanoic acid

Niege S Mendes, Tamires A Bitencourt, Pablo R Sanches, Rafael Silva-Rocha, Nilce M Martinez-Rossi, Antonio Rossi
PMID: 29410524   DOI: 10.1038/s41598-018-20738-x

Abstract

While fatty acids are known to be toxic to dermatophytes, key physiological aspects of the Trichophyton rubrum response to undecanoic acid (UDA), a medium chain saturated fatty acid (C
), are not well understood. Thus, we analysed RNA-seq data from T. rubrum exposed to sub-lethal doses of UDA for 3 and 12 h. Three putative pathways were primarily involved in UDA detoxification: lipid metabolism and cellular membrane composition, oxidative stress, and pathogenesis. Biochemical assays showed cell membrane impairment, reductions in ergosterol content, and an increase in keratinolytic activity following UDA exposure. Moreover, we assessed differential exon usage and intron retention following UDA exposure. A key enzyme supplying guanine nucleotides to cells, inosine monophosphate dehydrogenase (IMPDH), showed high levels of intron 2 retention. Additionally, phosphoglucomutase (PGM), which is involved in the glycogen synthesis and degradation as well as cell wall biosynthesis, exhibited a significant difference in exon 4 usage following UDA exposure. Owing to the roles of these enzymes in fungal cells, both have emerged as promising antifungal targets. We showed that intron 2 retention in impdh and exon 4 skipping in pgm might be related to an adaptive strategy to combat fatty acid toxicity. Thus, the general effect of UDA fungal toxicity involves changes to fungal metabolism and mechanisms for regulating pre-mRNA processing events.


Alternative Splicing in Heat Shock Protein Transcripts as a Mechanism of Cell Adaptation in

João Neves-da-Rocha, Tamires A Bitencourt, Vanderci M de Oliveira, Pablo R Sanches, Antonio Rossi, Nilce M Martinez-Rossi
PMID: 31590387   DOI: 10.3390/cells8101206

Abstract

Heat shock proteins (HSPs) are involved in critical processes like host tissue invasion, resistance, and pathogenicity in dermatophytes. RNA-Seq analysis of
exposed to undecanoic acid (UDA) revealed intron retention events in HSP transcripts. Because HSPs are modulated in response to various stimuli and as alternative splicing (AS) can result in a broad diversity in the proteome of eukaryotic cells, our objective was to confirm the aforementioned retention events, investigating their consequences and extent. Furthermore, we aimed to determine: (1) the expression profile of HSP genes in an infection-like scenario and (2) the importance of Hsp90 for the keratinolytic potential of
. RT and qPCR analyses comparing the exposure to UDA and terbinafine (TRB) confirmed the presence of two mRNA isoforms of the
gene, with distinct expression patterns in response to UDA and TRB. The HSP expression profile revealed two upregulated, three downregulated, and four unmodulated transcripts; Hsp90 inhibition by 17-AAG resulted in a significant decrease in keratinolytic potential at 37 °C. Altogether, these results broaden the current knowledge on the importance of HSP-mediated pathways for cell adaptation and other aspects of dermatophyte biology, indicating that HSP network proteins can be potential targets for antifungal therapy.


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